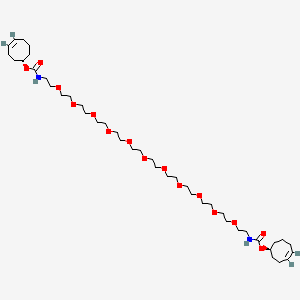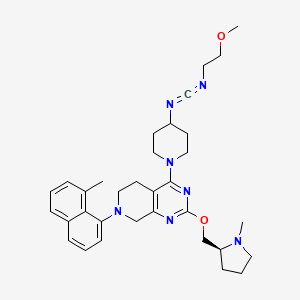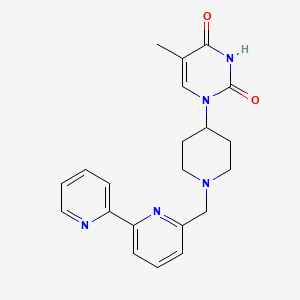
SPDP-PEG7-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SPDP-PEG7-acid is a polyethylene glycol (PEG)-based compound that contains SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) crosslinker and carboxylic acid moieties. The compound is known for its reactivity towards amine and thiol groups and contains a cleavable disulfide bond . This unique structure allows this compound to be used in various applications, particularly in the synthesis of PROTACs (PROteolysis TArgeting Chimeras).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SPDP-PEG7-acid is synthesized by reacting SPDP with PEG7 and a carboxylic acid group. The reaction typically involves dissolving SPDP in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This solution is then added to a reaction mixture containing PEG7 and a carboxylic acid under controlled conditions . The reaction is usually carried out at room temperature for 8 to 16 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The product is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Análisis De Reacciones Químicas
Types of Reactions
SPDP-PEG7-acid undergoes various chemical reactions, including:
Oxidation and Reduction: The disulfide bond in this compound can be cleaved using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The compound can react with primary amines and sulfhydryl groups, forming stable amide and disulfide linkages.
Common Reagents and Conditions
Reducing Agents: DTT, TCEP
Solvents: DMSO, DMF
Buffers: Phosphate, carbonate/bicarbonate, borate buffers at pH 7-8
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, which can be further analyzed and purified .
Aplicaciones Científicas De Investigación
SPDP-PEG7-acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
SPDP-PEG7-acid exerts its effects through its reactive functional groups. The SPDP moiety reacts with amine and thiol groups, forming stable amide and disulfide linkages. The disulfide bond can be cleaved under reducing conditions, allowing for controlled release of conjugated molecules . In the context of PROTACs, this compound acts as a linker that brings together a ligand for an E3 ubiquitin ligase and a ligand for the target protein, facilitating targeted protein degradation via the ubiquitin-proteasome system .
Comparación Con Compuestos Similares
SPDP-PEG7-acid is unique due to its combination of SPDP and PEG7, which provides both reactivity and solubility. Similar compounds include:
PEG4-SPDP: Contains a shorter PEG spacer arm, resulting in different solubility and reactivity properties.
PEG12-SPDP: Contains a longer PEG spacer arm, offering greater flexibility and solubility.
These compounds share similar reactive groups but differ in their PEG spacer lengths, affecting their applications and performance in various contexts .
Propiedades
Fórmula molecular |
C25H42N2O10S2 |
|---|---|
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H42N2O10S2/c28-23(26-7-22-38-39-24-3-1-2-6-27-24)4-8-31-10-12-33-14-16-35-18-20-37-21-19-36-17-15-34-13-11-32-9-5-25(29)30/h1-3,6H,4-5,7-22H2,(H,26,28)(H,29,30) |
Clave InChI |
ALEGSCIYDKGXMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)





